molecular formula C14H23BN2O3 B13844056 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

Cat. No.: B13844056
M. Wt: 278.16 g/mol
InChI Key: ZUSSKYLJLDLEOQ-UHFFFAOYSA-N
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Description

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is an organic compound that features a pyrazine ring substituted with a butoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, allows for cross-coupling reactions that can form new carbon-carbon bonds, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with a phenyl group instead of a pyrazine ring.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Features a benzothiadiazole core with two dioxaborolane groups.

Uniqueness

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is unique due to the combination of its butoxy group and dioxaborolane moiety on a pyrazine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications .

Properties

Molecular Formula

C14H23BN2O3

Molecular Weight

278.16 g/mol

IUPAC Name

2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C14H23BN2O3/c1-6-7-8-18-12-10-16-11(9-17-12)15-19-13(2,3)14(4,5)20-15/h9-10H,6-8H2,1-5H3

InChI Key

ZUSSKYLJLDLEOQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCCCC

Origin of Product

United States

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